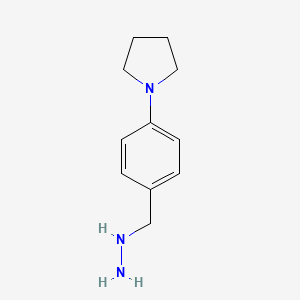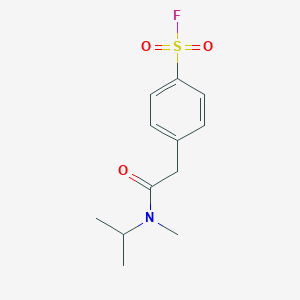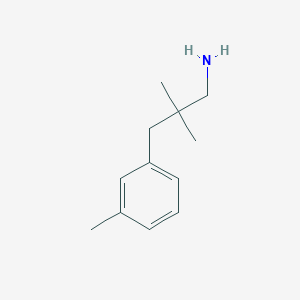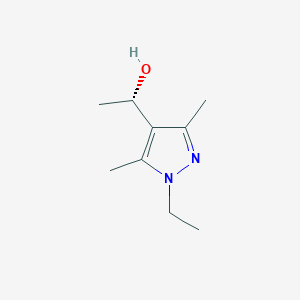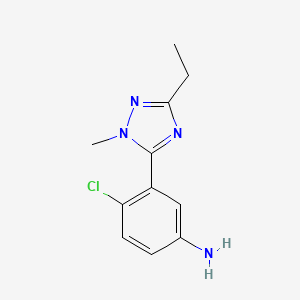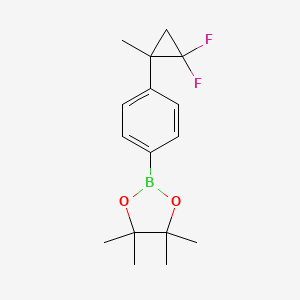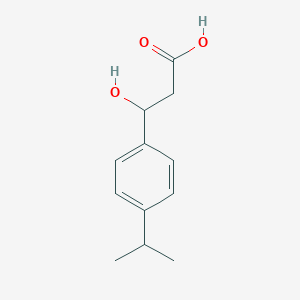
3-Hydroxy-3-(4-isopropylphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-3-(4-isopropylphenyl)propanoic acid is a carboxylic acid compound with a molecular formula of C12H16O3 and a molecular weight of 208.25 g/mol This compound is characterized by the presence of a hydroxy group and an isopropyl-substituted phenyl group attached to a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(4-isopropylphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 4-isopropylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and hydrolysis to yield the desired product . The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-3-(4-isopropylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of 3-oxo-3-(4-isopropylphenyl)propanoic acid or 3-carboxy-3-(4-isopropylphenyl)propanoic acid.
Reduction: Formation of 3-hydroxy-3-(4-isopropylphenyl)propanol or 3-(4-isopropylphenyl)propanal.
Substitution: Formation of nitro, bromo, or sulfonic acid derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
3-Hydroxy-3-(4-isopropylphenyl)propanoic acid has diverse applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-3-(4-isopropylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and carboxylic acid moiety play crucial roles in its reactivity and binding affinity to target molecules. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparación Con Compuestos Similares
3-Hydroxy-3-(4-isopropylphenyl)propanoic acid can be compared with other similar compounds, such as:
3-(4-Hydroxyphenyl)propanoic acid: Lacks the isopropyl group, resulting in different chemical and biological properties.
3-(3,4-Dihydroxyphenyl)propanoic acid: Contains an additional hydroxy group, leading to increased reactivity and potential biological activities.
3-(4-Hydroxy-3-methoxyphenyl)propanoic acid: Features a methoxy group, which can influence its solubility and interaction with biological targets.
Propiedades
Fórmula molecular |
C12H16O3 |
|---|---|
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
3-hydroxy-3-(4-propan-2-ylphenyl)propanoic acid |
InChI |
InChI=1S/C12H16O3/c1-8(2)9-3-5-10(6-4-9)11(13)7-12(14)15/h3-6,8,11,13H,7H2,1-2H3,(H,14,15) |
Clave InChI |
DMYGEWVOWDVKKZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C(CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


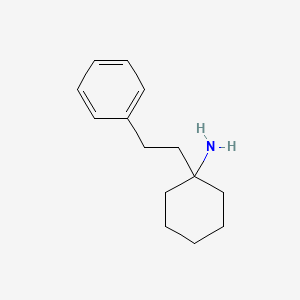

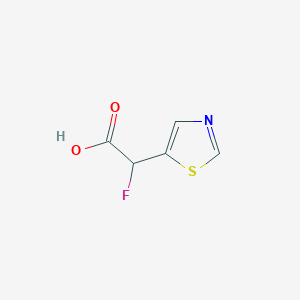
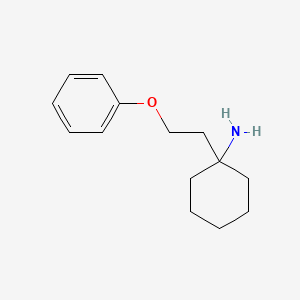
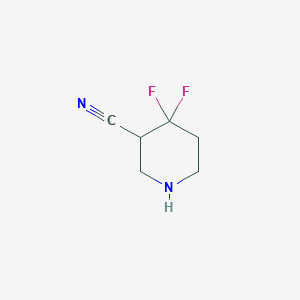

![3-{6-[(6-methylpyrimidin-4-yl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione](/img/structure/B13531230.png)
